(1E)-N-Butyl-2-ethylhex-2-en-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Butyl-2-ethylhex-2-en-1-imine is an organic compound with a unique structure that includes a butyl group, an ethylhexenyl group, and an imine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-2-ethylhex-2-en-1-imine typically involves the condensation of butylamine with 2-ethylhex-2-enal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine. The reaction can be catalyzed by acids or bases, depending on the desired reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-Butyl-2-ethylhex-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1E)-N-Butyl-2-ethylhex-2-en-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-N-Butyl-2-ethylhex-2-en-1-imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric properties of the butyl and ethylhexenyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-N-Butyl-2-ethylhex-2-en-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-N-Butyl-2-ethylhex-2-en-1-nitrile: Contains a nitrile group instead of an imine.
(1E)-N-Butyl-2-ethylhex-2-en-1-oxime: Contains an oxime group instead of an imine.
Uniqueness
(1E)-N-Butyl-2-ethylhex-2-en-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the butyl and ethylhexenyl groups influences its chemical behavior and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
4853-57-0 |
---|---|
Molekularformel |
C12H23N |
Molekulargewicht |
181.32 g/mol |
IUPAC-Name |
N-butyl-2-ethylhex-2-en-1-imine |
InChI |
InChI=1S/C12H23N/c1-4-7-9-12(6-3)11-13-10-8-5-2/h9,11H,4-8,10H2,1-3H3 |
InChI-Schlüssel |
SLYWTSSFWBUYQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=CC(=CCCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.